molecular formula C14H16O4 B14283319 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol CAS No. 122849-64-3

5,6,8-Trimethoxy-3-methylnaphthalen-1-ol

Cat. No.: B14283319
CAS No.: 122849-64-3
M. Wt: 248.27 g/mol
InChI Key: UKZYWCSUFSJVPQ-UHFFFAOYSA-N
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Description

5,6,8-Trimethoxy-3-methylnaphthalen-1-ol is an organic compound belonging to the naphthalenol family It is characterized by the presence of three methoxy groups and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol typically involves the methylation of 5,6,8-trimethoxynaphthalene followed by hydroxylation at the 1-position. The reaction conditions often include the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The hydroxylation step can be achieved using reagents like sodium hydroxide or other suitable hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6,8-Trimethoxy-3-methylnaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methoxy groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5,6,8-trimethoxy-3-methylnaphthalen-1-one, while reduction could produce 5,6,8-trimethoxy-3-methylnaphthalene.

Scientific Research Applications

5,6,8-Trimethoxy-3-methylnaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6,8-Trimethoxy-3-methylnaphthalen-1-ol involves its interaction with specific molecular targets. The methoxy groups and hydroxyl group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of certain enzymes or interaction with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,8-Trimethoxynaphthalene
  • 3-Methylnaphthalen-1-ol
  • 5,6,8-Trimethoxy-2-methylnaphthalen-1-ol

Uniqueness

5,6,8-Trimethoxy-3-methylnaphthalen-1-ol is unique due to the specific arrangement of its methoxy and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

122849-64-3

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

5,6,8-trimethoxy-3-methylnaphthalen-1-ol

InChI

InChI=1S/C14H16O4/c1-8-5-9-13(10(15)6-8)11(16-2)7-12(17-3)14(9)18-4/h5-7,15H,1-4H3

InChI Key

UKZYWCSUFSJVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=CC(=C2OC)OC)OC

Origin of Product

United States

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